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molecular formula C16H13NO2 B8680451 methyl 1-phenyl-1H-indole-3-carboxylate

methyl 1-phenyl-1H-indole-3-carboxylate

Cat. No. B8680451
M. Wt: 251.28 g/mol
InChI Key: WVGAXYQYTMLRNQ-UHFFFAOYSA-N
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Patent
US09303045B2

Procedure details

To a solution of methyl 1-phenyl-1H-indole-3-carboxylate (108 mg, 0.430 mmol) in MeOH (1433 μl) was added aq KOH (1074 μl, 2.149 mmol, 2 M). The mixture was heated at 90° C. for 1 h then the MeOH was removed under reduced pressure. The residual aqueous layer was acidified with 1M HCl then extracted with EtOAc. The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated to afford the title compound as a white solid, which was used without further purification.
Quantity
108 mg
Type
reactant
Reaction Step One
Name
Quantity
1074 μL
Type
reactant
Reaction Step One
Name
Quantity
1433 μL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]([C:16]([O:18]C)=[O:17])=[CH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[K+]>CO>[C:1]1([N:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]([C:16]([OH:18])=[O:17])=[CH:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
108 mg
Type
reactant
Smiles
C1(=CC=CC=C1)N1C=C(C2=CC=CC=C12)C(=O)OC
Name
Quantity
1074 μL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1433 μL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the MeOH was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
then extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C=C(C2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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